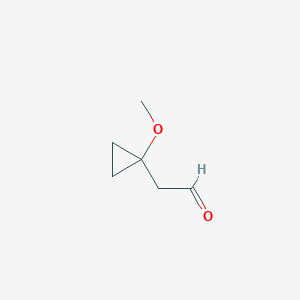
Cyclopropaneacetaldehyde, 1-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropaneacetaldehyde, 1-methoxy- is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol It is characterized by a cyclopropane ring attached to an acetaldehyde group, with a methoxy group (-OCH3) attached to the carbonyl carbon
Métodos De Preparación
The synthesis of Cyclopropaneacetaldehyde, 1-methoxy- can be achieved through several routesThe reaction conditions typically involve the use of diazo compounds, ylides, or carbene intermediates . Industrial production methods may involve large-scale synthesis using similar principles but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Cyclopropaneacetaldehyde, 1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclopropaneacetaldehyde, 1-methoxy- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Cyclopropaneacetaldehyde, 1-methoxy- exerts its effects involves the reactivity of the cyclopropane ring and the aldehyde group. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in various chemical transformations. The aldehyde group can undergo nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and stability .
Comparación Con Compuestos Similares
Cyclopropaneacetaldehyde, 1-methoxy- can be compared with other cyclopropane-containing compounds such as:
Cyclopropanecarboxaldehyde: Lacks the methoxy group, making it less reactive in certain reactions.
Cyclopropanemethanol: Contains a hydroxyl group instead of an aldehyde, leading to different reactivity and applications.
Cyclopropaneacetic acid:
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
2-(1-methoxycyclopropyl)acetaldehyde |
InChI |
InChI=1S/C6H10O2/c1-8-6(2-3-6)4-5-7/h5H,2-4H2,1H3 |
Clave InChI |
DGDYZOUQUNSCRF-UHFFFAOYSA-N |
SMILES canónico |
COC1(CC1)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


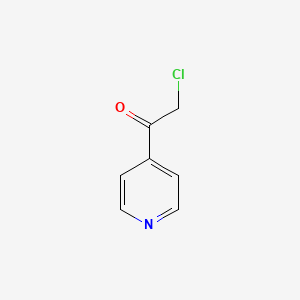
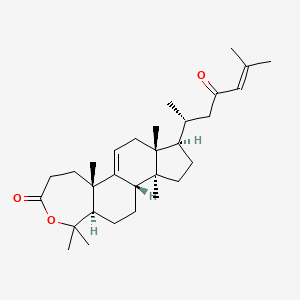
![1-[(2,2-Dimethylcyclopropyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15239700.png)
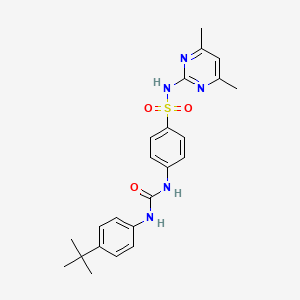


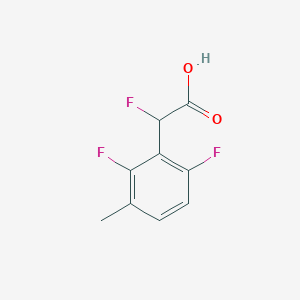

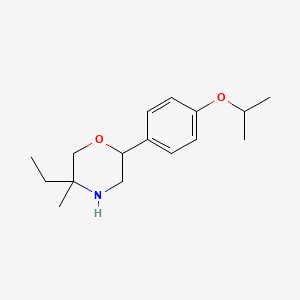
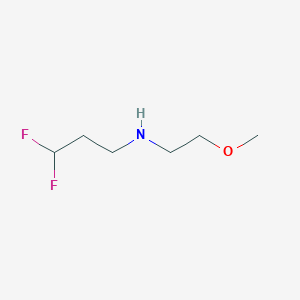
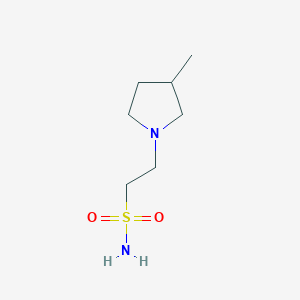
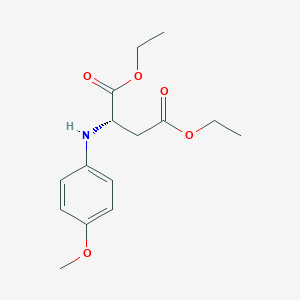
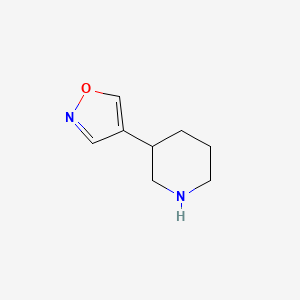
![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)
